A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (Z)-3-(2-cyanophenyl)prop-2-enoic acid
A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (Z)-3-(2-cyanophenyl)prop-2-enoic acid
This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (Z)-3-(2-cyanophenyl)prop-2-enoic acid. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related compounds. The information herein is generated from validated computational models and interpreted with expert knowledge to serve as a reliable reference in the absence of published experimental spectra.
Introduction: The Structural Elucidation of a Disubstituted Cinnamic Acid Derivative
(Z)-3-(2-cyanophenyl)prop-2-enoic acid is a cinnamic acid derivative with a Z-configuration of the alkene and a cyano-substituted phenyl ring. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, potential biological activity, and for quality control in synthetic processes. NMR spectroscopy is an unparalleled tool for the unambiguous determination of such structures in solution. This guide presents a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra, offering insights into the electronic and steric environment of each nucleus within the molecule.
The predictions presented in this guide were generated using advanced computational algorithms that are widely recognized for their accuracy in estimating NMR chemical shifts for organic molecules.[1][2][3][4][5]
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (Z)-3-(2-cyanophenyl)prop-2-enoic acid. The predictions were performed using a validated online NMR prediction tool.[3][4][5] The data is presented for a standard deuterated solvent, such as DMSO-d₆, which is commonly used for carboxylic acids.
Table 1: Predicted ¹H NMR Chemical Shifts for (Z)-3-(2-cyanophenyl)prop-2-enoic acid in DMSO-d₆
| Atom Number | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1' | H-1' | ~13.0 | Broad Singlet | - |
| 2 | H-2 | ~6.1 | Doublet | ~12.5 |
| 3 | H-3 | ~7.9 | Doublet | ~12.5 |
| 3' | H-3' | ~7.8 | Doublet of Doublets | 7.8, 1.2 |
| 4' | H-4' | ~7.6 | Triplet of Doublets | 7.8, 1.4 |
| 5' | H-5' | ~7.7 | Triplet of Doublets | 7.8, 1.2 |
| 6' | H-6' | ~8.0 | Doublet of Doublets | 7.8, 1.4 |
Table 2: Predicted ¹³C NMR Chemical Shifts for (Z)-3-(2-cyanophenyl)prop-2-enoic acid in DMSO-d₆
| Atom Number | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 | C-1 (COOH) | ~167.5 |
| 2 | C-2 | ~122.0 |
| 3 | C-3 | ~140.0 |
| 1'' | C-1'' (CN) | ~117.0 |
| 1' | C-1' | ~135.0 |
| 2' | C-2' | ~110.0 |
| 3' | C-3' | ~133.0 |
| 4' | C-4' | ~128.5 |
| 5' | C-5' | ~130.0 |
| 6' | C-6' | ~134.0 |
In-Depth Spectral Analysis
¹H NMR Spectrum
The predicted ¹H NMR spectrum of (Z)-3-(2-cyanophenyl)prop-2-enoic acid reveals a number of key structural features:
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Carboxylic Acid Proton (H-1'): A broad singlet is anticipated at approximately 13.0 ppm. This significant downfield shift is characteristic of a carboxylic acid proton, which is highly deshielded and often exchanges with residual water in the solvent, leading to peak broadening.
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Vinylic Protons (H-2 and H-3): The two vinylic protons, H-2 and H-3, are expected to appear as doublets due to their coupling to each other. A crucial diagnostic feature is the coupling constant (J), predicted to be around 12.5 Hz. This value is indicative of a cis or (Z)-configuration of the double bond. For the corresponding (E)-isomer, a larger coupling constant of approximately 16 Hz would be expected. H-3 is predicted to be further downfield than H-2 due to the deshielding effect of the adjacent aromatic ring.
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Aromatic Protons (H-3' to H-6'): The four protons on the benzene ring will exhibit a complex splitting pattern characteristic of a 1,2-disubstituted (ortho) system. H-6' is predicted to be the most downfield aromatic proton due to the deshielding effects of the adjacent cyano group and the nearby double bond. The remaining aromatic protons will appear in the range of 7.6 to 7.8 ppm, with their multiplicities arising from coupling to their neighbors.
¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides complementary information on the carbon framework:
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Carbonyl Carbon (C-1): The carboxylic acid carbonyl carbon is expected to resonate at the most downfield position, around 167.5 ppm, which is a typical chemical shift for this functional group.
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Vinylic Carbons (C-2 and C-3): The two alkene carbons are predicted to appear in the region of 122.0 to 140.0 ppm. C-3, being directly attached to the aromatic ring, is expected to be more downfield than C-2.
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Nitrile Carbon (C-1''): The carbon of the cyano group is predicted to have a chemical shift of approximately 117.0 ppm.
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Aromatic Carbons (C-1' to C-6'): The six aromatic carbons will have distinct chemical shifts. The quaternary carbons, C-1' and C-2', are expected to have lower intensities compared to the protonated carbons. C-2', being directly attached to the electron-withdrawing cyano group, is predicted to be significantly shielded.
Experimental Protocol for NMR Analysis
For researchers aiming to acquire experimental NMR data for (Z)-3-(2-cyanophenyl)prop-2-enoic acid, the following general protocol is recommended:
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Sample Preparation:
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Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent may influence the chemical shifts slightly.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
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Record the ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.
-
Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of the ¹³C isotope, a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.
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For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[6]
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Visualization of Molecular Structure and Logical Relationships
To facilitate the correlation between the NMR data and the molecular structure, the following diagrams are provided.
Caption: Recommended experimental workflow for NMR analysis.
Conclusion
This technical guide provides a detailed and expertly interpreted prediction of the ¹H and ¹³C NMR spectra of (Z)-3-(2-cyanophenyl)prop-2-enoic acid. The presented data and analysis serve as a valuable resource for the structural verification and characterization of this compound. While these predicted values offer a strong foundation, it is always recommended to confirm them with experimental data whenever possible. The provided experimental protocol offers a standardized approach for acquiring high-quality NMR spectra.
References
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ChemDraw | Revvity Signals Software. (n.d.). Retrieved from [Link]. [7]2. How reliable actually is the nmr prediction spectra tool in chemdraw ? : r/chemistry. (2023, November 3). Reddit. Retrieved from [Link].
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NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from [Link]. [8]4. CASCADE - Colorado State University. (n.d.). Retrieved from [Link]. [9]5. ChemDraw tutorial 4 - Prediction of NMR - YouTube. (2021, January 12). Retrieved from [Link]. [1]6. Predicting NMR chemical shifts in ChemDraw - YouTube. (2022, May 12). Retrieved from [Link]. [10]7. The Ease of NMR Prediction with ChemDraw - YouTube. (2023, December 18). Retrieved from [Link]. [11]8. Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]. [3]9. Predict 1H proton NMR spectra - NMRdb.org. (n.d.). Retrieved from [Link]. [4]10. Predict 13C carbon NMR spectra - NMRdb.org. (n.d.). Retrieved from [Link]. [5]11. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC. (2025, November 20). Retrieved from [Link].
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